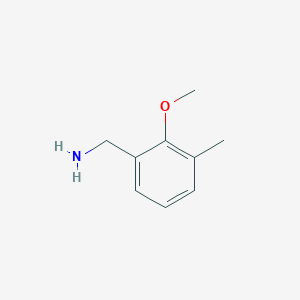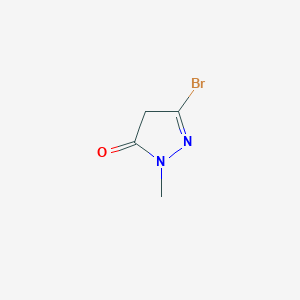
(2-Methoxy-3-methylphenyl)methanamine
Overview
Description
“(2-Methoxy-3-methylphenyl)methanamine” is a chemical compound with the CAS Number: 623570-52-5 . It has a molecular weight of 151.21 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-7-4-3-5-8 (6-10)9 (7)11-2/h3-5H,6,10H2,1-2H3 .Mechanism of Action
The mechanism of action of (2-Methoxy-3-methylphenyl)methanamine involves the selective release of serotonin in the brain. It acts on the serotonin transporter (SERT) to increase the release of serotonin from presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can modulate various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase serotonin levels in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological and pathological processes, including mood regulation, appetite, sleep, and pain perception. By modulating serotonin levels, this compound can potentially affect these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Methoxy-3-methylphenyl)methanamine in lab experiments is its selectivity for the serotonin system. This allows researchers to study the role of serotonin in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its potential for abuse. It is important for researchers to handle this compound with care and to follow appropriate safety protocols.
Future Directions
There are several future directions for research on (2-Methoxy-3-methylphenyl)methanamine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the study of the role of serotonin in pain perception. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential long-term effects on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective serotonin releasing properties make it a potential tool for studying the role of serotonin in various physiological and pathological processes. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights into the role of serotonin in the brain and its potential therapeutic applications.
Scientific Research Applications
(2-Methoxy-3-methylphenyl)methanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin releasing agent (SSRA), which means that it can increase the release of serotonin in the brain. This makes it a potential tool for studying the role of serotonin in various physiological and pathological processes.
Safety and Hazards
The safety information for “(2-Methoxy-3-methylphenyl)methanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has the GHS pictograms GHS05, GHS07 .
properties
IUPAC Name |
(2-methoxy-3-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZWFCAMNEDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B3275299.png)


![[2-(Dimethylsilyl)ethyl]trimethylsilane](/img/structure/B3275318.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)
![Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-](/img/structure/B3275333.png)

![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
